molecular formula C25H25N3O3 B11171267 3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

Cat. No.: B11171267
M. Wt: 415.5 g/mol
InChI Key: QEHWTWZYMAMODD-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a benzamide core, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, stabilizing its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and phenylpiperazine moiety provide a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

3-methoxy-N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H25N3O3/c1-31-21-11-7-8-19(18-21)24(29)26-23-13-6-5-12-22(23)25(30)28-16-14-27(15-17-28)20-9-3-2-4-10-20/h2-13,18H,14-17H2,1H3,(H,26,29)

InChI Key

QEHWTWZYMAMODD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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